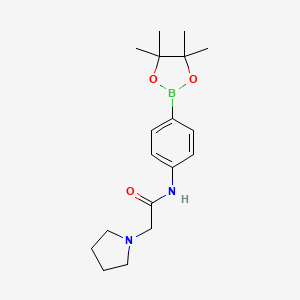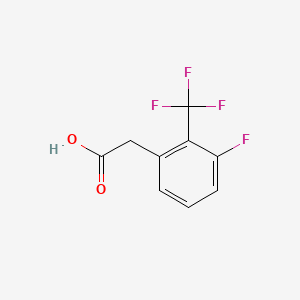
3-Fluoro-2-(trifluoromethyl)phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-2-(trifluoromethyl)phenylacetic acid” is a chemical compound that has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . It has also been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .
Synthesis Analysis
The synthesis of “3-Fluoro-2-(trifluoromethyl)phenylacetic acid” involves several steps. It has been used in the synthesis of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors . It has also been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .Molecular Structure Analysis
The molecular formula of “3-Fluoro-2-(trifluoromethyl)phenylacetic acid” is C9H6F4O2 . The structure includes a phenyl ring with a trifluoromethyl group and a fluoro group attached to it, along with an acetic acid group .Chemical Reactions Analysis
“3-Fluoro-2-(trifluoromethyl)phenylacetic acid” undergoes various chemical reactions. For instance, it has been used in the preparation of N,N-diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156) . It also undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-2-(trifluoromethyl)phenylacetic acid” include a melting point of 113-116 °C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Application : Trifluoromethyl group-containing compounds, including 3-Fluoro-2-(trifluoromethyl)phenylacetic acid, have been extensively studied in pharmaceutical research . They are found in many FDA-approved drugs .
- Methods : The synthesis and use of these compounds for various diseases and disorders have been documented . Specific methods of application or experimental procedures may vary depending on the particular drug molecule being synthesized.
- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
-
Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors
- Application : 2-(Trifluoromethyl)phenylacetic acid, a compound related to 3-Fluoro-2-(trifluoromethyl)phenylacetic acid, has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
- Results : The outcomes of these syntheses would be potential antithrombotic and lipoxygenase inhibiting compounds .
-
Chemical Synthesis
- Application : This compound is often used as a building block in chemical synthesis . It can be used to synthesize a variety of other compounds, including pharmaceuticals and materials .
- Results : The outcomes of these syntheses would be a variety of other compounds, depending on the specific synthesis pathway used .
-
Research in Fluorine Chemistry
- Application : Compounds containing fluorine, such as 3-Fluoro-2-(trifluoromethyl)phenylacetic acid, are often used in research in fluorine chemistry . This field of research is interested in the unique properties of fluorine and how it can be used in various applications .
- Results : The outcomes of this research could lead to new insights into the properties of fluorine and its applications .
-
Material Science
- Application : Fluorinated compounds, including 3-Fluoro-2-(trifluoromethyl)phenylacetic acid, are often used in the field of material science . They can be used in the synthesis of high-performance polymers and other materials .
- Results : The outcomes of these syntheses would be high-performance materials with unique properties .
-
Agricultural Chemistry
- Application : Fluorinated compounds are also used in the synthesis of agrochemicals . These chemicals can have various uses, such as pesticides, herbicides, and fungicides .
- Results : The outcomes of these syntheses would be agrochemicals that can help improve crop yields and protect plants from pests and diseases .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[3-fluoro-2-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-6-3-1-2-5(4-7(14)15)8(6)9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDCRGGUZQIVBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(trifluoromethyl)phenylacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


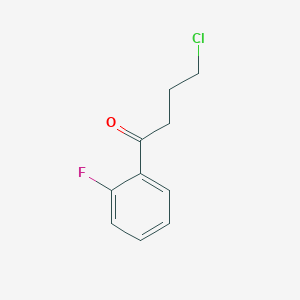


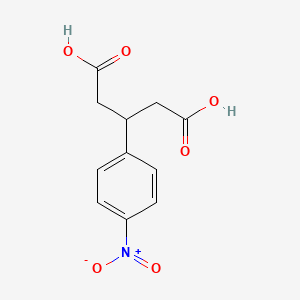
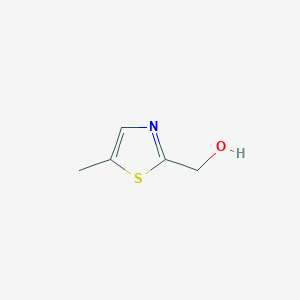

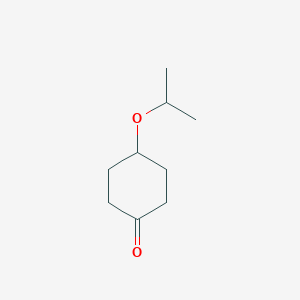



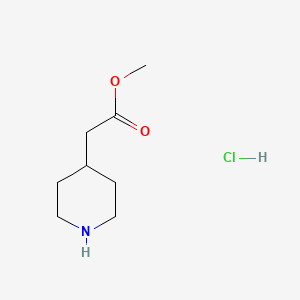
![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)
